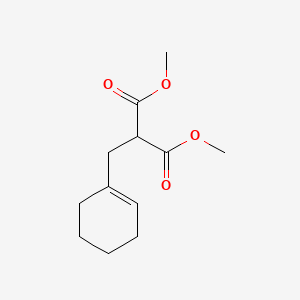
Dimethyl 2-(1-cyclohexen-1-ylmethyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Cyclohexen-1-ylmethyl)malonic acid dimethyl ester is a chemical compound with a complex structure that includes a cyclohexene ring and a malonic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Cyclohexen-1-ylmethyl)malonic acid dimethyl ester typically involves the reaction of cyclohexene with malonic acid in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include using strong bases or acids to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the cyclohexene ring can lead to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can produce cyclohexanol derivatives.
Substitution: Substitution reactions can result in the formation of various substituted cyclohexene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(1-Cyclohexen-1-ylmethyl)malonic acid dimethyl ester can be used to study enzyme mechanisms and metabolic pathways. Its structural similarity to natural substrates allows for the investigation of biological processes.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 2-(1-Cyclohexen-1-ylmethyl)malonic acid dimethyl ester exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved can vary, but the compound's reactivity and structural features play a crucial role in its mechanism of action.
Comparison with Similar Compounds
Cyclohexanone
Malonic acid
Cyclohexene derivatives
Uniqueness: 2-(1-Cyclohexen-1-ylmethyl)malonic acid dimethyl ester is unique due to its combination of a cyclohexene ring and a malonic acid ester group. This combination provides distinct chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H18O4 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
dimethyl 2-(cyclohexen-1-ylmethyl)propanedioate |
InChI |
InChI=1S/C12H18O4/c1-15-11(13)10(12(14)16-2)8-9-6-4-3-5-7-9/h6,10H,3-5,7-8H2,1-2H3 |
InChI Key |
DIZOZJWUERIXQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CCCCC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















